molecular formula C25H21N3O5S2 B11321786 methyl 2-[({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetyl)amino]benzoate

methyl 2-[({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11321786
M. Wt: 507.6 g/mol
InChI Key: GLVAHPZBIPWCEF-UHFFFAOYSA-N
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Description

METHYL 2-(2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a phenyl group, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, including the formation of the imidazole ring, the introduction of the benzenesulfonyl group, and the final esterification to form the methyl ester. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

METHYL 2-(2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl derivatives and imidazole-containing molecules. Examples include:

Uniqueness

The uniqueness of METHYL 2-(2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H21N3O5S2

Molecular Weight

507.6 g/mol

IUPAC Name

methyl 2-[[2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C25H21N3O5S2/c1-33-25(30)19-14-8-9-15-20(19)26-21(29)16-34-23-24(35(31,32)18-12-6-3-7-13-18)28-22(27-23)17-10-4-2-5-11-17/h2-15H,16H2,1H3,(H,26,29)(H,27,28)

InChI Key

GLVAHPZBIPWCEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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